molecular formula C24H30N2O3 B4007722 N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide

N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide

Cat. No. B4007722
M. Wt: 394.5 g/mol
InChI Key: OMCWOCIAYPXGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to "N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)-3-phenylpropanamide" involves intricate processes. For instance, an intermolecular Ugi reaction involving 2-(1-(aminomethyl)cyclohexyl)acetic acid (gabapentin) with glyoxal and cyclohexyl isocyanide under mild conditions has been developed, highlighting innovative approaches to synthesize complex molecules (Amirani Poor et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)-3-phenylpropanamide" has been extensively studied. For example, single crystal X-ray diffraction studies have provided detailed insights into the crystal structure, demonstrating the importance of intramolecular hydrogen bonding in stabilizing the molecular conformation (Özer et al., 2009).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for further modification. Research has shown that reactions involving carboxylic acids and derivatives with p-nitrophenyl azide can significantly influence the formation of aziridine rings, showcasing the compound's versatility in chemical synthesis (Tarabara et al., 2009).

Scientific Research Applications

Selective Hydrogenation Processes

One application in chemical synthesis involves the selective hydrogenation of phenol derivatives to cyclohexanone, an important intermediate for polyamides. A catalyst composed of Pd nanoparticles on mesoporous graphitic carbon nitride shows high activity and selectivity for this reaction under mild conditions, demonstrating the compound's relevance in manufacturing polyamides (Yong Wang et al., 2011).

Advanced Material Synthesis

In materials science, cyclohexane-structured compounds are utilized in the synthesis of aromatic polyamides, where specific monomers like 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane serve as building blocks for polymers with desirable thermal and mechanical properties (S. Hsiao et al., 1999; Chin‐Ping Yang et al., 1999). These polymers exhibit good solubility in polar organic solvents and high thermal stability, making them suitable for various high-performance applications.

Pharmaceutical Research

In pharmaceutical research, derivatives of cyclohexane and similar structures have been synthesized for their potential as anticancer agents, demonstrating the importance of such compounds in drug discovery (Vivek Kumar et al., 2009). The structural versatility of these compounds allows for the exploration of new pharmacophores with specific biological activities.

properties

IUPAC Name

N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c27-22(25-18-9-5-2-6-10-18)19(13-15-7-3-1-4-8-15)26-23(28)20-16-11-12-17(14-16)21(20)24(26)29/h1,3-4,7-8,16-21H,2,5-6,9-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCWOCIAYPXGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4C5CCC(C5)C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide
Reactant of Route 2
N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide
Reactant of Route 3
N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide
Reactant of Route 6
N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide

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